N-cyclododecyl-4-nitrobenzenesulfonamide
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Overview
Description
N-cyclododecyl-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of a cyclododecyl group attached to a 4-nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nitration reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are carefully controlled to ensure selective nitration and subsequent functionalization.
Industrial Production Methods
Industrial production of N-cyclododecyl-4-nitrobenzenesulfonamide may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is N-cyclododecyl-4-aminobenzenesulfonamide.
Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.
Scientific Research Applications
N-cyclododecyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclododecyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination, forming molecular complexes with diazacrown ethers . This interaction is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Shares the nitrobenzenesulfonamide core but lacks the cyclododecyl group.
N-cyclododecyl-4-methyl-3-nitrobenzenesulfonamide: Similar structure with a methyl group instead of a nitro group.
Properties
IUPAC Name |
N-cyclododecyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c21-20(22)17-12-14-18(15-13-17)25(23,24)19-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-16,19H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGBDBIJMXJWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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